molecular formula C17H24N2O3 B3069192 叔丁基 4-(4-乙酰苯基)哌嗪-1-羧酸酯 CAS No. 189763-86-8

叔丁基 4-(4-乙酰苯基)哌嗪-1-羧酸酯

货号 B3069192
CAS 编号: 189763-86-8
分子量: 304.4 g/mol
InChI 键: RNENNIIGKWIJDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 . It is used in various chemical reactions and serves as a useful building block in the synthesis of several novel organic compounds .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate has a molecular weight of 304.384 Da . More detailed physical and chemical properties are not available in the search results.

科学研究应用

合成和结构分析

  1. 晶体和分子结构

    • 类似化合物的晶体和分子结构,例如叔丁基 4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-羧酸酯,已被报道,提供了对哌嗪羧酸酯典型键长和键角的见解 (Mamat、Flemming 和 Köckerling,2012)
  2. 合成和表征

    • 研究集中在合成和表征 N-Boc 哌嗪的衍生物,包括类似化合物,以了解它们的结构和化学性质 (Kulkarni 等人,2016)
  3. 空间位阻大的哌嗪衍生物

    • 使用改进的方法制备了空间位阻大的哌嗪衍生物,突出了此类化合物的全新化学和潜在药理用途 (Gumireddy 等人,2021)

生物学和化学应用

  1. 抗菌和抗真菌活性

  2. 防腐行为

    • 对类似化合物(例如叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯)的防腐行为的研究表明,它们在特定环境中作为有效的缓蚀剂具有潜力 (Praveen 等人,2021)

其他相关研究

  1. 手性去质子化研究
    • 首次描述了哌嗪的 (-)-斯巴丁介导的不对称去质子化,包括叔丁基 4-叔丁基哌嗪-1-羧酸酯等化合物,这对于合成具有药用价值的分子非常重要 (McDermott、Campbell 和 Ertan,2008)

属性

IUPAC Name

tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNENNIIGKWIJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a CEM MW vial, p-Bromoacetophenone (729 ml, 6.03 mmol),tert-Butyl 1-piperazinecarboxylate (1.684 g, 9.04 mmol),racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.375 g, 0.60 mmol),Palladium (II) acetate (0.135 g, 0.60 mmol),Cesium carbonate (3.93 g, 12.06 mmol) was taken in toluene (10 ml).The RM was subjected to MW power of 300W,temp 120°C for 45 minutes. The LCMS was checked showed the formation of required mass. Work-up: The RM was passed through hyflow bed and filtrate was evaporated and chrmatographed using Ethyl acetate hexane to obtain tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate (0.963 g, 52.5 %).
Quantity
0.0121 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00904 mol
Type
reactant
Reaction Step Three
Quantity
0.00603 mol
Type
reactant
Reaction Step Four
Quantity
0.000603 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-piperazin-1-yl-phenyl)-ethanone (513 mg, 2.51 mmol), BOC2O (820 mg, 3.76 mmol) and TEA (0.698 ml, 5.02 mmol) in DCM (20 ml) was stirred at room temperature overnight. The resulting solution was concentrated in vacuo and then partitioned between water and AcOEt. The organic phase was dried over Na2SO4, evaporated in vacuo and the crude reaction mixture was purified by column chromatography (eluent: petroleum ether/AcOEt) to give 701 mg of 4-(4-acetyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
820 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.698 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。